Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate
Description
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate is a piperidine derivative featuring two key functional groups: a methyl ester at the 1-position and a methoxycarbonylamino-methyl substituent at the 4-position of the piperidine ring. The methoxycarbonyl (CH₃OCO-) group is a carbamate moiety, which is frequently employed in medicinal chemistry to modulate pharmacokinetic properties or act as a protecting group during synthesis .
The compound’s synthesis likely involves reductive amination or nucleophilic substitution strategies, similar to methods described for Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate, where NaBH₃CN is used to reduce intermediates . Its molecular weight, calculated based on the formula C₁₀H₁₆N₂O₄, is approximately 244.25 g/mol.
Properties
IUPAC Name |
methyl 4-[(methoxycarbonylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-15-9(13)11-7-8-3-5-12(6-4-8)10(14)16-2/h8H,3-7H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAWYSBPIWSUSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with methoxycarbonylating agents. One common method includes the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate has shown promise in several areas of medicinal chemistry:
- Analgesic Development : Due to its structural similarity to known analgesics, this compound is being evaluated for pain-relieving properties. Preliminary studies suggest it may modulate pain pathways effectively.
- Anticancer Research : Its ability to interact with specific biological targets makes it a candidate for developing anticancer agents. Research indicates that modifications on the piperidine ring can significantly alter pharmacodynamics and pharmacokinetics, enhancing efficacy against tumor cells.
- Neuropharmacology : Given its piperidine structure, there is potential for this compound in treating neurological disorders. Compounds in this class have been linked to modulating neurotransmitter systems, which could be beneficial in conditions like depression or anxiety.
Biological Studies and Case Reports
Several studies have investigated the biological activities of similar piperidine derivatives:
- Inhibition Studies : Research has demonstrated that certain derivatives exhibit significant inhibitory effects on key enzymes involved in cancer progression. For instance, compounds structurally related to this compound have been shown to inhibit fibroblast growth factor receptors (FGFR) and platelet-derived growth factor receptors (PDGFR), which are critical in angiogenesis and tumor growth .
- Pharmacokinetic Evaluations : Studies assessing the pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, suggesting that this compound could exhibit similar properties .
- Toxicological Assessments : Initial toxicological evaluations are crucial for determining the safety profile of new compounds. Ongoing research aims to establish the therapeutic index of this compound in preclinical models.
Mechanism of Action
The mechanism of action of Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In drug development, it acts as a precursor to active pharmaceutical ingredients that target enzymes or receptors involved in disease pathways. The methoxycarbonyl and aminomethyl groups play crucial roles in binding to these targets, facilitating the desired biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine carboxylates and their derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a systematic comparison with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Key Observations
Ester Group Variations: Methyl/ethyl esters (e.g., target compound vs. ) offer lower steric hindrance and higher reactivity in hydrolysis compared to tert-butyl esters (), which enhance stability under acidic conditions . Benzyl esters () require hydrogenolysis for deprotection, making them less suitable for in vivo applications but valuable in synthetic intermediates .
Substituent Effects on Bioactivity: The methoxycarbonylamino group in the target compound may mimic urea/thiourea motifs seen in kinase inhibitors, while sulfonamido groups () enhance protein binding via hydrogen bonding .
Synthetic Utility :
- Boc-protected derivatives () are pivotal in multi-step syntheses due to their orthogonal protection strategies, whereas the target compound’s methyl ester simplifies deprotection in final steps .
Physicochemical Properties :
- Molecular weight and polarity vary significantly: the tert-butyl-sulfonamido derivative () has a high molecular weight (~650 g/mol), likely reducing bioavailability, while the target compound’s lower weight (~244 g/mol) suggests better membrane permeability .
Research Findings and Implications
- highlights the role of piperidine carboxylates in PROTACs, where substituents like sulfonamides enable targeted protein degradation. The target compound’s carbamate group could similarly serve as a linker in bifunctional molecules .
- demonstrates that piperazine-containing analogs exhibit receptor affinity, suggesting that the target compound’s methoxycarbonylamino group could be optimized for similar interactions .
- Safety data for tert-butyl derivatives () emphasize the importance of purity (>95%) in pharmacological applications, a standard likely applicable to the target compound .
Biological Activity
Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring with various functional groups, including a methoxycarbonyl and an amino group, which may confer significant therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₂O₄, with a molecular weight of 230.26 g/mol. The presence of the piperidine ring suggests potential interactions with biological targets, making it a candidate for further pharmacological studies .
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 901335-46-4 |
Research indicates that compounds related to this compound may interact with various biological targets. The mechanism of action is likely influenced by the structural modifications on the piperidine ring, which can significantly alter pharmacodynamics and pharmacokinetics. Similar compounds have shown potential in inhibiting cancer cell growth and modulating enzymatic activities relevant to disease pathways .
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation. In vitro studies revealed that certain derivatives exhibited IC50 values ranging from 25 to 440 nM against various cancer cell lines, indicating their potential as antitumor agents .
Case Study:
In a comparative study on related compounds, some derivatives showed selective cytotoxicity towards cancer cells while sparing normal human cells, suggesting a promising therapeutic index. For example, one derivative exhibited an IC50 value of 0.70 μM against K562 leukemia cells, demonstrating substantial apoptotic effects at this concentration .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, analogs have shown inhibitory activity against CTP synthetase, a crucial enzyme in nucleotide biosynthesis. The structure-activity relationship (SAR) studies indicate that modifications to the amino and carboxyl groups can enhance or diminish inhibitory potency .
Research Findings
The following table summarizes key findings from various studies on related compounds:
| Compound | Target Enzyme/Cell Type | IC50 Value (µM) | Observations |
|---|---|---|---|
| Piperidine Derivative A | HeLa Cells | 1.1 | High antiproliferative activity |
| Piperidine Derivative B | K562 Cells | 0.70 | Induced significant apoptosis |
| Methyl Ester Analog | CTP Synthetase | 0.043 | Potent inhibition compared to Acivicin |
Q & A
Q. What are the common synthetic routes for Methyl 4-(((methoxycarbonyl)amino)methyl)piperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of piperidine derivatives followed by functionalization with methoxycarbonyl groups. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using reagents like propionic anhydride under reflux conditions . Key steps include:
- Protection/deprotection : Use of tert-butyl or benzyl groups to stabilize intermediates .
- Purification : Column chromatography or recrystallization from solvents like 2-propanol to isolate high-purity products .
Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity. For example, signals for methoxycarbonyl (δ ~3.7–3.8 ppm) and piperidine protons (δ ~2.2–3.7 ppm) are analyzed, with splitting patterns indicating substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 380 for analogous compounds) .
- Infrared (IR) Spectroscopy : Peaks for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups confirm functional groups .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact, as piperidine derivatives are often irritants .
- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers, to maintain stability .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Reagent Stoichiometry : Adjust molar ratios (e.g., excess propionic anhydride) to drive reactions to completion .
- Temperature Control : Optimize reflux temperatures (e.g., 60°C for deprotection steps) to minimize side reactions .
- Catalysts : Use Lewis acids (e.g., MgSO₄) or palladium catalysts for selective transformations .
- Workflow : Employ parallel synthesis or automation to screen conditions (e.g., solvent polarity, reaction time) .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR) for this compound?
- Methodological Answer :
- Impurity Identification : Compare experimental NMR with computational predictions (e.g., DFT calculations) or reference databases (PubChem) .
- Tautomer Analysis : For compounds with enol-oxo tautomerism, use variable-temperature NMR to track dynamic equilibria .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to clarify ambiguous signals .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., cyclopropylmethyl groups) to identify pharmacophores .
- ADME Profiling : Use HPLC-MS to assess metabolic stability in liver microsomes .
Q. What advanced purification techniques improve compound homogeneity?
- Methodological Answer :
- Preparative HPLC : Separate diastereomers or tautomers using chiral columns (e.g., C18 with acetonitrile/water gradients) .
- Crystallization : Optimize solvent mixtures (e.g., ether/hexane) to enhance crystal lattice formation .
- Distillation : For volatile intermediates, fractional distillation under reduced pressure ensures purity .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity reports in literature?
- Methodological Answer :
- Contextual Validation : Replicate reactions under cited conditions (e.g., inert atmosphere, specific catalysts) to identify variables .
- Computational Modeling : Use software like Gaussian to predict reaction pathways and compare with experimental outcomes .
- Cross-Referencing : Compare data with structurally similar compounds (e.g., tert-butyl piperidine derivatives) to infer plausible mechanisms .
Tables for Key Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
